molecular formula C15H10N4O4S B2431720 5-(furan-2-yl)-N-[5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-3-carboxamide CAS No. 1351587-32-0

5-(furan-2-yl)-N-[5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-3-carboxamide

Cat. No.: B2431720
CAS No.: 1351587-32-0
M. Wt: 342.33
InChI Key: UIHGJTYIVZHQGR-UHFFFAOYSA-N
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Description

“5-(furan-2-yl)-N-(5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)isoxazole-3-carboxamide” is a complex organic compound. It contains several heterocyclic rings including furan, isoxazole, and oxadiazole .

Scientific Research Applications

Applications in Materials Science

Compounds based on oxadiazole and furan derivatives have been explored for their potential as insensitive energetic materials. For instance, derivatives incorporating oxadiazole rings have shown properties suitable for applications requiring moderate thermal stability and insensitivity towards impact and friction. Such materials offer advantages in safety and performance over traditional energetic compounds like TNT (Yu et al., 2017).

Pharmaceutical Research

In the realm of pharmaceutical research, oxadiazole derivatives, including those with structural similarities to the specified compound, have been investigated for their therapeutic potential. These compounds exhibit a broad range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. This versatility stems from the oxadiazole core, which has been a focus for drug development programs targeting various diseases (Siwach & Verma, 2020).

Properties

IUPAC Name

5-(furan-2-yl)-N-[5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N4O4S/c1-8-5-12(24-7-8)14-17-18-15(22-14)16-13(20)9-6-11(23-19-9)10-3-2-4-21-10/h2-7H,1H3,(H,16,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIHGJTYIVZHQGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C2=NN=C(O2)NC(=O)C3=NOC(=C3)C4=CC=CO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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